molecular formula C10H20O3 B6254920 [4-(3-methoxypropyl)oxan-4-yl]methanol CAS No. 1492004-52-0

[4-(3-methoxypropyl)oxan-4-yl]methanol

Cat. No.: B6254920
CAS No.: 1492004-52-0
M. Wt: 188.26 g/mol
InChI Key: FTPJFTLNXCSUPK-UHFFFAOYSA-N
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Description

[4-(3-Methoxypropyl)oxan-4-yl]methanol is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 3-methoxypropyl group and a hydroxymethyl (-CH2OH) moiety. This combination of functional groups makes the compound relevant in pharmaceutical and materials chemistry, particularly in drug design where solubility and membrane permeability are critical .

Properties

CAS No.

1492004-52-0

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

[4-(3-methoxypropyl)oxan-4-yl]methanol

InChI

InChI=1S/C10H20O3/c1-12-6-2-3-10(9-11)4-7-13-8-5-10/h11H,2-9H2,1H3

InChI Key

FTPJFTLNXCSUPK-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCOCC1)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Methoxypropyl)tetrahydropyran-4-one

A foundational step involves introducing the 3-methoxypropyl group to the 4-position of tetrahydropyran-4-one. This is achieved via a Grignard reaction, as demonstrated in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone:

Reaction Protocol

  • Substrate Preparation : N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Grignard Addition : 3-Methoxypropylmagnesium bromide (2.0 eq) is added dropwise at -20°C, followed by gradual warming to 0°C over 6 hours.

  • Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with methyl tert-butyl ether.

  • Purification : Silica gel chromatography (hexanes/ethyl acetate gradient) yields 4-(3-methoxypropyl)tetrahydropyran-4-one.

Key Data

ParameterValueSource
Yield75–81%
Reaction Temperature-20°C to 0°C
Characterization1H^1H NMR (DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H)

Reduction of Ketone to Alcohol

The ketone intermediate is reduced to the hydroxymethyl group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4):

Optimized Procedure

  • Reduction : 4-(3-Methoxypropyl)tetrahydropyran-4-one (1.0 eq) is dissolved in methanol, and NaBH4 (1.2 eq) is added portionwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with water, extracted with dichloromethane, and dried over MgSO4.

  • Isolation : Evaporation under reduced pressure affords [4-(3-methoxypropyl)oxan-4-yl]methanol as a colorless oil.

Critical Parameters

  • Solvent Choice : Methanol ensures solubility of NaBH4 and mitigates over-reduction.

  • Temperature Control : Exothermic reduction necessitates slow borohydride addition at 0°C.

Alternative Pathways: Ring-Closing Metathesis and Hydroboration

Ring-Closing Olefin Metathesis (RCM)

Acyclic diene precursors, such as 3-methoxypropyl-allyl ethers, undergo RCM using Grubbs catalysts to form the tetrahydropyran ring:

Representative Protocol

  • Diene Synthesis : 3-Methoxypropan-1-ol is converted to its allyl ether via Mitsunobu reaction.

  • Metathesis : The diene (1.0 eq) and Grubbs II catalyst (5 mol%) are refluxed in dichloromethane for 24 hours.

  • Hydrogenation : The resulting cyclic olefin is hydrogenated (H2, Pd/C) to saturate the ring.

  • Oxidation-Reduction : The exocyclic alcohol is oxidized to a ketone (CrO3) and reduced to the hydroxymethyl group.

Advantages and Limitations

  • Yield : 50–65% due to competing polymerization.

  • Functional Group Tolerance : Limited by catalyst compatibility with ethers.

Hydroboration-Oxidation of Exocyclic Alkenes

Introducing the hydroxymethyl group via anti-Markovnikov addition:

  • Alkene Formation : 4-(3-Methoxypropyl)tetrahydropyran-4-one is converted to its enol ether.

  • Hydroboration : Borane-THF complex adds to the alkene, followed by oxidation with H2O2/NaOH.

  • Workup : Standard extraction and purification yield the target alcohol.

Challenges

  • Regioselectivity : Ensuring anti-Markovnikov addition requires bulky boranes (e.g., 9-BBN).

Catalytic Hydrogenation and Protecting Group Strategies

Hydrogenolysis of Benzyl Ethers

To circumvent over-reduction during ketone formation, the hydroxymethyl group is protected as a benzyl ether:

  • Protection : [4-(3-Methoxypropyl)oxan-4-yl]methanol is treated with benzyl bromide (BnBr) and NaH in DMF.

  • Grignard Addition : The protected intermediate undergoes methoxypropyl addition as in Section 2.1.

  • Deprotection : Hydrogenolysis (H2, Pd/C) removes the benzyl group, yielding the final product.

Yield Optimization

  • Catalyst Loading : 10% Pd/C under 40 psi H2 achieves >90% deprotection.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard/Reduction75–81≥98High reproducibilityMulti-step, costly reagents
RCM/Hydrogenation50–6595Modular diene designPolymerization side reactions
Hydroboration-Oxidation60–7097Regioselective additionSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(3-methoxypropyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of [4-(3-methoxypropyl)oxan-4-yl]methanal or [4-(3-methoxypropyl)oxan-4-yl]methanoic acid.

    Reduction: Formation of [4-(3-methoxypropyl)oxan-4-yl]methanol derivatives.

    Substitution: Formation of substituted oxan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacokinetic properties.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Potential use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism by which [4-(3-methoxypropyl)oxan-4-yl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxypropyl group can enhance lipophilicity, affecting the compound’s distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

[4-(Aminomethyl)oxan-4-yl]methanol (CAS 959238-22-3)
  • Structure: Differs by replacing the 3-methoxypropyl group with an aminomethyl (-CH2NH2) substituent.
  • Properties: The amino group increases polarity and basicity, enhancing water solubility compared to the methoxypropyl analog. This modification is advantageous in drug candidates requiring improved bioavailability .
1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4)
  • Structure : Piperidine ring instead of oxane, with a 3-methoxypropyl group and an amine at the 4-position.
  • Properties : The piperidine ring introduces greater conformational flexibility. The amine group may interact with biological targets (e.g., enzymes or receptors) more strongly than the hydroxymethyl group in the oxane derivative .

Substituent Position and Ring Modifications

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol
  • Structure: Oxane ring with a hydroxymethyl group and an aminophenylmethyl substituent.
  • Predicted collision cross-section (CCS) values (152.3–162.8 Ų for adducts) suggest a larger molecular footprint compared to [4-(3-methoxypropyl)oxan-4-yl]methanol, likely due to the bulky phenyl group .
(S)-(1-Methylpiperidin-2-yl)methanol (CAS 136030-04-1)
  • Structure : Piperidine ring with a hydroxymethyl group and a methyl substituent.
  • Properties : The chiral center and compact structure result in higher stereochemical specificity, making it suitable for asymmetric synthesis. The absence of a methoxypropyl group reduces lipophilicity but improves metabolic stability .

Hybrid Derivatives

tert-Butyl 4-(Aminomethyl)-4-(3-Methoxypropyl)piperidine-1-carboxylate (CAS 1880508-29-1)
  • Structure: Combines a 3-methoxypropyl group, an aminomethyl group, and a tert-butyl carbamate on a piperidine ring.
  • Properties: The tert-butyl group protects the amine, enhancing stability during synthesis. The dual substituents (methoxypropyl and aminomethyl) balance lipophilicity and polarity, making this compound a versatile intermediate in medicinal chemistry .

Key Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
[4-(3-Methoxypropyl)oxan-4-yl]methanol Oxane 3-Methoxypropyl, -CH2OH Not reported Moderate lipophilicity, H-bond donor
[4-(Aminomethyl)oxan-4-yl]methanol Oxane Aminomethyl, -CH2OH ~175.2 (estimated) High polarity, basicity
1-(3-Methoxypropyl)piperidin-4-amine Piperidine 3-Methoxypropyl, -NH2 186.3 Conformational flexibility, basic
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol Oxane Aminophenylmethyl, -CH2OH 222.1 Bulky, aromatic interactions
tert-Butyl 4-(Aminomethyl)-4-(3-Methoxypropyl)piperidine-1-carboxylate Piperidine 3-Methoxypropyl, -CH2NH2, Boc 286.4 Protected amine, balanced solubility

Biological Activity

[4-(3-methoxypropyl)oxan-4-yl]methanol, a compound with the chemical formula C10H20O3 and CAS number 1341838-44-5, belongs to the oxane family. Its structure features a six-membered ring containing one oxygen atom, a methanol group, and a propyl ether substituent. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in pharmaceutical research and materials science.

The compound's chemical reactivity is influenced by its functional groups, allowing it to undergo various chemical reactions. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties. The synthesis of [4-(3-methoxypropyl)oxan-4-yl]methanol can be achieved through multiple methods, which facilitate the development of novel derivatives with targeted biological functions.

Biological Activity Overview

The biological activity of [4-(3-methoxypropyl)oxan-4-yl]methanol has not been extensively documented in the literature; however, its structural analogs and related compounds provide insights into its potential pharmacological effects. Compounds with similar oxane structures have demonstrated various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Table 1: Similar Compounds and Their Biological Activities

Compound NameMolecular FormulaBiological Activity
[4-(3-Ethoxypropyl)oxan-4-yl]methanolC11H22O3Antibacterial, antifungal
[4-(Aminomethyl)oxan-4-yl]methanolC7H15NO2Anticancer, enzyme inhibition
(3-Oxaspiro[5.5]undecan-9-yl)methanolC11H20OAntioxidant, anti-inflammatory

Case Studies and Research Findings

  • Antibacterial Activity : A study on structurally similar compounds indicated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. Such findings suggest that [4-(3-methoxypropyl)oxan-4-yl]methanol may exhibit similar antibacterial properties, warranting further investigation into its efficacy against specific pathogens .
  • Enzyme Inhibition : Research on related compounds has shown promising results in enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. For instance, certain derivatives displayed IC50 values significantly lower than standard inhibitors. This suggests that [4-(3-methoxypropyl)oxan-4-yl]methanol could potentially act as an enzyme inhibitor, making it a candidate for further studies in this area .
  • Antioxidant Properties : Compounds with similar structures have also been evaluated for their antioxidant activities. The presence of methanol and ether functionalities may enhance the radical scavenging abilities of [4-(3-methoxypropyl)oxan-4-yl]methanol, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-methoxypropyl group into the oxane ring?

  • Methodology :

  • Step 1 : Cyclization of diol precursors under acid catalysis to form the oxane ring (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Step 2 : Introduce the 3-methoxypropyl group via nucleophilic substitution (e.g., using 3-methoxypropyl bromide and a base like NaH or K₂CO₃ in DMF) .
  • Step 3 : Final hydroxylation using oxidizing agents (e.g., OsO₄ for epoxide intermediates) followed by reduction with NaBH₄ or LiAlH₄ .
    • Key Considerations : Monitor reaction temperature (60–80°C) and solvent polarity to optimize yield.

Q. How can [4-(3-methoxypropyl)oxan-4-yl]methanol be purified from reaction mixtures?

  • Chromatographic Techniques :

  • Flash Column Chromatography : Use silica gel with gradients of petroleum ether/ethyl ether (30:70 to 50:50 v/v) for intermediates .
  • Reverse-Phase HPLC : For final purification, employ C18 columns with acetonitrile/water mobile phases .
    • Yield Optimization : Pre-purify via liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-methoxypropyl group in nucleophilic substitutions?

  • Steric and Electronic Effects :

  • The methoxy group enhances electron density on the propyl chain, favoring SN2 reactions. Steric hindrance from the oxane ring may reduce reaction rates, requiring prolonged heating (e.g., 12–24 hrs at 65°C) .
    • Comparative Data :
  • Reactivity vs. Analogues : The 3-methoxypropyl group exhibits 20% higher reactivity than non-methoxy analogs (e.g., 3-chloropropyl) in coupling reactions with tetrahydropyran-4-ol .

Q. How does the 3-methoxypropyl substituent influence biological activity in enzyme inhibition assays?

  • Case Study :

  • Antimicrobial Activity : Derivatives with 3-methoxypropyl groups showed IC₅₀ values of 8.2 µM against Mycobacterium tuberculosis vs. 12.5 µM for hydroxypropyl analogs, suggesting enhanced membrane permeability .
    • Mechanistic Hypothesis : The methoxy group increases lipophilicity (logP = 1.8 vs. 1.2 for unsubstituted oxane), improving binding to hydrophobic enzyme pockets .

Methodological Guidance

Q. What spectroscopic techniques validate the structure of [4-(3-methoxypropyl)oxan-4-yl]methanol?

  • 1H NMR :

  • Key signals: δ 3.35 (s, OCH₃), δ 3.60–3.75 (m, oxane ring protons), δ 4.50 (s, -CH₂OH) .
    • 13C NMR :
  • Peaks at δ 56.8 (OCH₃), δ 70.2 (oxane C-O), δ 64.5 (-CH₂OH) .
    • Mass Spectrometry :
  • ESI-MS: Expected [M+H]+ at m/z 217.1 (calculated for C₁₀H₁₈O₃) .

Q. How to resolve contradictions in reported bioactivity data for oxane derivatives?

  • Approach :

  • Dose-Response Curves : Test compounds across a wider concentration range (0.1–100 µM) to identify non-linear effects .
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Key Recommendations

  • Scale-Up : Adopt continuous flow reactors for high-volume synthesis to maintain >90% purity .
  • Toxicity Screening : Prioritize in vitro hepatotoxicity assays (e.g., HepG2 cell viability) before in vivo studies .

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